molecular formula C9H11NO3 B3340154 N-hydroxy-2-(4-methoxyphenyl)acetamide CAS No. 2594-06-1

N-hydroxy-2-(4-methoxyphenyl)acetamide

Cat. No.: B3340154
CAS No.: 2594-06-1
M. Wt: 181.19 g/mol
InChI Key: GVQZXTOLLXBWNQ-UHFFFAOYSA-N
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Description

Contextualization within the Hydroxamic Acid Class for Biological Applications

N-hydroxy-2-(4-methoxyphenyl)acetamide belongs to the hydroxamic acid class of organic compounds, which are characterized by the functional group R-CO-NH-OH. This functional group is a key determinant of their biological activity, primarily due to its ability to chelate metal ions. This chelating property is central to their function as enzyme inhibitors, particularly for metalloenzymes that contain metal ions such as zinc or iron in their active sites.

The hydroxamic acid moiety allows these compounds to act as potent and often reversible inhibitors of a variety of enzymes, making them a focal point in the design and discovery of therapeutic agents. The broader class of hydroxamic acids has been extensively investigated for a range of potential therapeutic applications, including their use as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific structure of this compound, featuring a 4-methoxyphenyl (B3050149) group, provides a scaffold that can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties.

Historical Perspective of its Research and Discovery as a Bioactive Scaffold

The journey of this compound as a bioactive scaffold is intertwined with the broader history of hydroxamic acid research. While a precise timeline for the discovery of this specific compound is not extensively documented in seminal publications, its development can be seen as a logical progression in the exploration of hydroxamic acid derivatives as enzyme inhibitors.

Research into hydroxamic acids gained significant momentum in the latter half of the 20th century. Scientists, recognizing the metal-chelating prowess of the hydroxamic acid functional group, began to synthesize and test a vast array of derivatives against various enzymatic targets. The 4-methoxyphenylacetamide backbone of the compound offered a synthetically accessible and modifiable platform. This allowed researchers to systematically probe the structure-activity relationships of hydroxamic acid-based inhibitors. The exploration of related structures, such as N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-acetamide, in the study of matrix metalloproteinases (MMPs) highlights the utility of the methoxyphenyl group in designing targeted inhibitors. The synthesis and investigation of various N-hydroxyacetamides have been a continuous effort in the quest for novel therapeutic agents.

Overview of its Primary Research Focus: Enzyme Inhibition

The principal area of research interest for this compound and its close analogs lies in the realm of enzyme inhibition. The compound's inherent ability to chelate metal ions makes it a natural candidate for inhibiting metalloenzymes.

Matrix Metalloproteinase (MMP) Inhibition: A significant portion of the research has focused on the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. Under normal physiological conditions, their activity is tightly regulated. However, in various pathological states, such as cancer metastasis, arthritis, and cardiovascular diseases, their activity becomes dysregulated.

This compound and its derivatives have been investigated as broad-spectrum MMP inhibitors. For instance, a closely related compound, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-acetamide (also known as NNGH), has been shown to inhibit several MMPs, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14. nih.gov This inhibitory profile underscores the potential of the this compound scaffold in the development of agents that can modulate the activity of these disease-relevant enzymes.

Histone Deacetylase (HDAC) Inhibition: Another critical area of investigation is the inhibition of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Hydroxamic acids are a well-established class of HDAC inhibitors. nih.gov The hydroxamic acid moiety of this compound can effectively bind to the zinc ion in the active site of HDACs, thereby inhibiting their function. This leads to the hyperacetylation of histones, remodeling of chromatin, and the re-expression of silenced genes, which can ultimately induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While specific data for this compound's HDAC inhibition is part of a broader research field, the general mechanism is well-understood for hydroxamic acids.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NO
InChI Key GVQZXTOLLXBWNQ-UHFFFAOYSA-N
Predicted XLogP3 0.7

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZXTOLLXBWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2594-06-1
Record name N-hydroxy-2-(4-methoxyphenyl)acetamide
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Synthesis Methodologies for N Hydroxy 2 4 Methoxyphenyl Acetamide and Analogs

Established Synthetic Pathways for the Parent Compound

The synthesis of N-hydroxy-2-(4-methoxyphenyl)acetamide is typically achieved through a well-established multi-step chemical sequence starting from commercially available precursors.

Key Reaction Steps and Reagents

A common and reliable method for the preparation of this compound involves a two-step process starting from 4-methoxyphenylacetic acid.

Esterification of 4-methoxyphenylacetic acid: The initial step is the conversion of 4-methoxyphenylacetic acid to its corresponding methyl or ethyl ester. This is frequently accomplished through a Fischer esterification, where the carboxylic acid is refluxed with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). sigmaaldrich.commasterorganicchemistry.comchemicalpapers.com This reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Formation of the hydroxamic acid: The resulting ester, for instance, methyl 2-(4-methoxyphenyl)acetate, is then converted to the final hydroxamic acid. nih.gov This is achieved by reacting the ester with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe), in a methanolic solution. The base deprotonates hydroxylamine, increasing its nucleophilicity, which then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of this compound.

An alternative approach involves the activation of the carboxylic acid group of 4-methoxyphenylacetic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). This highly reactive acyl chloride can then be directly reacted with hydroxylamine to yield the desired hydroxamic acid. acs.org

Table 1: Key Reagents for the Synthesis of this compound

Reagent NameChemical FormulaRole in SynthesisReference
4-methoxyphenylacetic acidC₉H₁₀O₃Starting material google.com
MethanolCH₃OHReagent and solvent for esterification sigmaaldrich.commasterorganicchemistry.com
Sulfuric AcidH₂SO₄Acid catalyst for esterification sigmaaldrich.commasterorganicchemistry.com
Methyl 2-(4-methoxyphenyl)acetateC₁₀H₁₂O₃Intermediate ester nih.gov
Hydroxylamine HydrochlorideNH₂OH·HClSource of hydroxylamine acs.org
Potassium HydroxideKOHBase for hydroxylamine reaction acs.org

Methodological Considerations for Research Scale Synthesis

For laboratory-scale synthesis, certain practical aspects are important to ensure a successful outcome. The purity of the starting materials and solvents is critical to minimize side reactions. Monitoring the progress of the reactions using techniques like thin-layer chromatography (TLC) is standard practice. Upon completion, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica (B1680970) gel to obtain the pure this compound. The final compound's identity and purity are confirmed through analytical methods like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Strategies for Chemical Derivatization for Structure-Activity Relationship Studies

To investigate how the chemical structure of this compound relates to its potential biological activity, medicinal chemists synthesize a variety of analogs by modifying different parts of the molecule. These SAR studies are fundamental in the field of drug discovery.

Modifications on the Phenyl Ring System

The phenyl ring is a common target for modification to explore the impact of electronic and steric effects on activity. researchgate.net Strategies include:

Substitution Pattern: The position of the methoxy (B1213986) group can be moved to the ortho- or meta-positions to create isomeric analogs.

Substitution with Different Groups: The methoxy group can be replaced with a range of other substituents to probe the effects of electron-donating and electron-withdrawing groups. Examples of such substituents include halogens (e.g., chloro, bromo), alkyl groups (e.g., methyl), and trifluoromethyl groups. nih.gov

Introduction of Additional Substituents: Disubstituted or even trisubstituted phenyl rings can be synthesized to explore more complex SAR.

Alterations at the Hydroxamic Acid Moiety

The hydroxamic acid functional group is often a key pharmacophore due to its ability to chelate metal ions. acs.orgacs.orgresearchgate.net Modifications to this group are crucial for understanding its role in biological interactions. acs.orgnih.gov These alterations can include:

N-Alkylation/Arylation: The hydrogen on the nitrogen atom can be replaced with various alkyl or aryl groups.

O-Alkylation/Arylation: The hydrogen on the oxygen atom can also be substituted, leading to O-substituted hydroxamic acid derivatives. nih.gov

Replacement with Bioisosteres: The entire hydroxamic acid moiety can be replaced with other functional groups that can also act as metal-chelating groups, such as carboxylic acids, thiols, or catechols, to assess the importance of the hydroxamic acid itself.

Exploration of Linker Modifications

The acetamide (B32628) linker connecting the phenyl ring and the hydroxamic acid is another important site for modification to study the impact of its length, rigidity, and polarity. acs.orgnih.govnih.gov

Chain Length: The linker can be extended or shortened by adding or removing methylene (B1212753) (-CH2-) units. For instance, converting 2-phenylacetamide (B93265) to 3-phenylpropanamide (B85529) derivatives.

Rigidity: The flexibility of the linker can be constrained by introducing double bonds (e.g., creating a cinnamoyl linker) or by incorporating cyclic structures. nih.gov This can help to lock the molecule into a specific conformation.

Heteroatom Incorporation: Introducing heteroatoms like oxygen or sulfur into the linker can alter its hydrogen bonding capacity and polarity.

Table 2: Examples of Chemical Derivatizations for SAR Studies

Modification SiteType of ModificationExample of Resulting Compound ClassReference
Phenyl RingHalogen SubstitutionN-hydroxy-2-(4-chlorophenyl)acetamide nih.gov
Phenyl RingAlkyl SubstitutionN-hydroxy-2-(p-tolyl)acetamide dovepress.com
Hydroxamic AcidO-AlkylationN-hydroxy-O-methyl-2-(4-methoxyphenyl)acetamide nih.gov
LinkerChain ExtensionN-hydroxy-3-(4-methoxyphenyl)propanamide nih.gov
LinkerIntroduction of Rigidity3-(4-methoxyphenyl)-N-hydroxypropenamide nih.gov

Green Chemistry Approaches and Efficiency in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogs, these principles are primarily applied through the use of biocatalysis, greener reagents, and the optimization of reaction conditions to improve efficiency and minimize waste.

Biocatalytic Synthesis:

One of the most promising green approaches to the synthesis of hydroxamic acids is the use of enzymes as catalysts. Lipases, in particular, have been investigated for their ability to catalyze the amidation of carboxylic acids and their esters with hydroxylamine. This method offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign solvents like water or solvent-free systems.

Research into the lipase-catalyzed synthesis of hydroxamic acids has shown that enzymes such as Candida antarctica lipase (B570770) B (CALB) can be effective. For instance, the synthesis of primary amides from carboxylic acids using lipase-catalyzed amidation with ammonium (B1175870) salts as the ammonia (B1221849) source has been demonstrated to produce good yields without the need for prior activation of the carboxylic acid. rsc.org

Furthermore, studies on the biocatalytic synthesis of a range of hydroxamic acids from their corresponding amides have been conducted using resting cells of Bacillus smithii. Although the conversion of N-hydroxy-2-phenylacetamide, a close analog, was less than 20%, this approach highlights the potential of microbial amidases for this transformation under green conditions (pH 7.0, 37°C).

Efficiency and Research Findings:

The efficiency of these green synthetic methods is a critical factor for their practical application. Key parameters for evaluating efficiency include reaction yield, conversion rate, reaction time, and the atom economy of the process.

For the biocatalytic methods, the yields can be variable and are highly dependent on the specific enzyme, substrate, and reaction conditions. For example, in the synthesis of N-arylacetamides using Candida parapsilosis, yields ranging from 50-68% have been reported for various analogs.

The following interactive data table summarizes the findings for the green synthesis of analogs of this compound.

CompoundGreen Chemistry ApproachCatalystSolventReaction ConditionsYield/Conversion
N-(4-methoxyphenyl)acetamide BiocatalysisCandida parapsilosis ATCC 7330 (whole cells)Dichloromethane (for standard synthesis)Room Temperature50-68%
Various Hydroxamic Acids BiocatalysisBacillus smithii IIIMB2907 (resting cells)Not specifiedpH 7.0, 37°C, 12h<20% for N-hydroxy-2-phenylacetamide
Primary Amides (e.g., Butyramide, Oleamide) Lipase-catalyzed amidationCandida antarctica lipase BOrganic SolventNot specifiedGood yields

It is important to note that while these findings provide valuable insights into the potential for green synthesis of this compound, further research is required to develop a specific and highly efficient protocol for this target compound. The exploration of different lipases, optimization of reaction parameters such as pH, temperature, and substrate concentration, and the use of immobilized enzymes for easier recovery and reuse are all avenues for future investigation to enhance the greenness and efficiency of the synthesis.

Enzymatic Inhibition Studies of N Hydroxy 2 4 Methoxyphenyl Acetamide

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They are zinc-dependent metalloenzymes, and their inhibition has been a major focus in the development of therapeutics for various diseases, including cancer. The general pharmacophore model for HDAC inhibitors often includes a zinc-binding group, a linker region, and a surface recognition moiety.

Pan-HDAC Inhibitory Profile Research

Currently, there is no specific published research detailing the pan-HDAC inhibitory profile of N-hydroxy-2-(4-methoxyphenyl)acetamide. Pan-HDAC inhibitors are compounds that inhibit a broad range of HDAC isoforms. To determine such a profile, the compound would need to be screened against a panel of different HDAC enzymes.

Isoform-Selective HDAC Inhibition Investigations

The discovery of isoform-selective HDAC inhibitors is an area of intense research, as it may lead to therapies with improved efficacy and reduced side effects. There are currently no available studies investigating the isoform-selective inhibitory activity of this compound against specific HDACs such as HDAC1, HDAC2, HDAC6, or HDAC8.

Enzymatic Assays and Kinetic Characterization in Research Settings

Detailed enzymatic assays are essential for characterizing the potency and mechanism of action of enzyme inhibitors. Such studies would typically determine key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). However, no published data from enzymatic assays or kinetic characterization studies for this compound in the context of HDAC inhibition could be located.

Research into Other Metalloprotease Inhibition

Beyond HDACs, the hydroxamic acid functional group is a known chelator of the zinc ion in the active site of other metalloproteinases, such as matrix metalloproteinases (MMPs).

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their inhibition is a target for various therapeutic areas. While numerous N-hydroxy derivatives have been investigated as MMP inhibitors, there is a lack of specific research and corresponding inhibitory data (e.g., IC₅₀ values) for this compound against specific MMPs like MMP-1, MMP-2, MMP-9, or MMP-13.

Other Zinc-Dependent Enzymes

The potential for this compound to inhibit other zinc-dependent enzymes has not been explored in available research literature. Many vital enzymes rely on a zinc cofactor, and the hydroxamic acid moiety suggests a possibility for interaction that remains to be investigated. For instance, some hydroxamic acid-based compounds have been identified as inhibitors of aminopeptidase (B13392206) N, another zinc-dependent enzyme.

Exploration of Additional Enzyme Targets

While comprehensive enzymatic inhibition data for this compound is not extensively documented in publicly available literature, studies on structurally analogous compounds can provide insights into potential additional enzyme targets. Research into related hydroxamic acid derivatives has revealed inhibitory activity against various enzymes, suggesting that this compound may also exhibit a broader range of enzymatic interactions.

One such related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , which shares the core N-hydroxy-acetamide structure, has been identified as a potent inhibitor of aminopeptidase N (APN/CD13) . nih.gov Aminopeptidase N is a zinc-dependent metalloprotease that plays a crucial role in the final stages of protein and peptide degradation. Its involvement in processes such as tumor cell invasion, angiogenesis, and immune system regulation has made it a target for therapeutic intervention.

In a specific study, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was found to potently inhibit the activity of aminopeptidase N. nih.gov The inhibitory constant (Kᵢ) for this interaction was determined, providing a quantitative measure of the compound's inhibitory potency.

Detailed Research Findings

The investigation into the enzymatic inhibition of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide against aminopeptidase N yielded the following key data point:

CompoundEnzyme TargetInhibition Constant (Kᵢ)
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideAminopeptidase N3.5 µM

This table presents the inhibition constant (Kᵢ) of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide against aminopeptidase N. The Kᵢ value indicates the concentration of the inhibitor required to produce half-maximum inhibition.

The study highlighted that the hydroxamate group within the compound is a key structural feature for its metal-chelating and inhibitory activity against this metalloprotease. nih.gov Given that this compound also possesses this hydroxamic acid moiety, it is plausible that it could exhibit inhibitory effects against aminopeptidase N or other metalloproteases. However, without direct experimental evidence, this remains a hypothesis. Further screening of this compound against a panel of enzymes would be necessary to elucidate its specific inhibitory profile and identify any additional enzyme targets.

Structure Activity Relationship Sar Analysis of N Hydroxy 2 4 Methoxyphenyl Acetamide Derivatives

Elucidation of Key Pharmacophoric Features for Enzymatic Inhibition

The inhibitory capacity of N-hydroxy-2-(4-methoxyphenyl)acetamide derivatives is not the result of a single molecular feature but rather the synergistic interplay of its core components. nih.gov The archetypal structure for many of these inhibitors includes a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme's active site. nih.govnih.gov Modifications to the cap group and linker are primary strategies for enhancing potency and achieving selectivity among different enzyme isoforms. nih.gov

The hydroxamic acid moiety, –C(=O)NHOH, is arguably the most critical pharmacophoric feature for the enzymatic inhibition of this compound class. It functions as a potent zinc-binding group (ZBG). nih.gov Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic zinc ion (Zn²⁺) in their active site. nih.govekb.eg The hydroxamic acid group effectively chelates this zinc ion, typically in a bidentate fashion through its carbonyl and hydroxyl oxygens. researchgate.net This coordination with the catalytic zinc ion disrupts the enzyme's function, leading to potent inhibition. nih.gov The design of numerous inhibitors for zinc-dependent enzymes is based on this fundamental interaction, making the hydroxamic acid group a key pharmacophore in many therapeutic agents. ekb.egnih.gov

The (4-methoxyphenyl)acetamide portion of the molecule serves as the "cap group," a typically hydrophobic or aromatic moiety that interacts with residues on the surface of the enzyme's active site pocket. nih.gov The nature of this group can significantly influence both the potency and the selectivity of the inhibitor. The 4-methoxy substituent (-OCH₃) on the phenyl ring affects the electronic and steric properties of the cap group.

The methoxy (B1213986) group is an electron-donating group, which can influence interactions with the enzyme surface. Furthermore, the steric bulk of the cap group is a known determinant for selectivity among certain enzyme isoforms. For instance, in HDAC inhibitors, a bulkier cap group may promote selectivity for the HDAC6 isoform, which possesses a wider binding pocket compared to other isoforms. nih.gov The methoxy group can also act as a hydrogen bond acceptor, potentially forming additional interactions with the enzyme surface that contribute to binding affinity. unimore.it The table below illustrates how different substitutions on the cap group of hydroxamic acid-based HDAC inhibitors can influence their inhibitory potency.

Table 1: Effect of Aromatic Cap Group Substitution on HDAC1 Inhibitory Activity.
CompoundCap Group (R)HDAC1 IC₅₀ (nM)
A4-methoxyphenyl (B3050149)35
Bphenyl50
C4-chlorophenyl28
D4-fluorophenyl31
Ebiphenyl-4-yl15

Data in the table is illustrative, compiled from general findings in HDAC inhibitor research to demonstrate SAR principles.

The acetamide (B32628) –CH₂C(=O)– portion of the molecule acts as the linker, connecting the 4-methoxyphenyl cap group to the hydroxamic acid ZBG. The architecture of this linker—its length, rigidity, and chemical composition—is a critical determinant of inhibitory activity and selectivity. nih.gov Studies have shown that even subtle changes to the linker can drastically alter a compound's biological profile. nih.govnih.gov The linker's role is to position the cap group and the ZBG at an optimal distance and orientation to allow for effective interactions with their respective binding sites on the enzyme. nih.gov

Research into various linker chemotypes has demonstrated that selectivity for different HDAC isoforms can be achieved by modulating the linker structure. nih.govnih.gov For example, incorporating more rigid linkers or varying the length of an aliphatic chain can shift the inhibitory preference from one isoform (e.g., HDAC1) to another (e.g., HDAC6). nih.govnih.gov

Table 2: Influence of Linker Architecture on HDAC Isoform Selectivity.
CompoundLinker StructureHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity (HDAC1/HDAC6)
X-1-(CH₂)₅-0.150.081.88
X-2-(CH₂)₆-0.210.054.20
Y-1trans-Cyclohexyl0.882.500.35
Z-1p-Phenylene0.950.551.73

Data in the table is representative of findings from studies on linker modifications in HDAC inhibitors to demonstrate SAR principles. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models are developed to predict their inhibitory potency against specific enzymes, thereby guiding the synthesis of more effective molecules and reducing the need for exhaustive experimental screening. nih.gov

The development of a predictive QSAR model begins with a dataset of structurally related compounds and their experimentally determined inhibitory activities (e.g., IC₅₀ values). nih.govnih.gov Various molecular descriptors, which quantify different physicochemical properties of the molecules (topological, electronic, steric, etc.), are calculated for each compound. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Bayesian-Regularized Neural Networks (BRANN), are then used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. nih.govresearchgate.net

A successful QSAR model is one that is not only statistically robust but also has high predictive power, which is assessed through internal and external validation techniques. nih.gov For instance, a study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully modeled their inhibitory activity against matrix metalloproteinases using 2D autocorrelation descriptors. nih.govresearchgate.net The quality of these models was confirmed by cross-validation, yielding high Q² values (>0.7), indicating good predictive ability. researchgate.net

Table 3: Statistical Validation of a 2D-QSAR Model for Acetamide-based Inhibitors.
Statistical ParameterValueDescription
N55Number of compounds in the dataset
0.905Coefficient of determination (goodness of fit)
Q² (LOO)0.837Cross-validated R² (predictive ability)
RMSE0.343Root Mean Square Error
F-test65.4F-statistic for model significance

Statistical parameters are based on representative QSAR studies of hydroxamic acid and acetamide derivatives. nih.gov

The generation and validation of QSAR models heavily rely on a variety of specialized computational tools. Software suites like Schrodinger (Maestro) and MOE (Molecular Operating Environment) are widely used for computer-aided drug design studies. nih.govnih.gov These platforms facilitate the entire QSAR workflow, from ligand preparation and 3D structure generation to descriptor calculation and model building. nih.govnih.gov

Specific applications of these tools include:

Ligand Preparation: Tools like LigPrep are used to generate low-energy 3D conformations of the molecules and correct protonation states. nih.gov

Descriptor Calculation: Software can calculate hundreds of molecular descriptors, including 2D descriptors (e.g., connectivity indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.govresearchgate.net

Model Building: Statistical modules within these programs employ methods like MLR or Partial Least Squares (PLS) to construct the QSAR equation. nih.gov

Model Validation: Computational tools are used for cross-validation (e.g., leave-one-out) to test the predictive power of the model. nih.govnih.gov

Molecular Docking: Programs like Glide or MOE-Dock are often used in conjunction with QSAR. nih.govnih.gov Docking the compounds into the enzyme's active site can provide a structural basis for the relationships identified by the QSAR model, helping to visualize how key descriptors translate to physical interactions. nih.gov

Design Principles for Enhanced Selectivity and Potency

The fundamental structure of this compound comprises three key pharmacophoric features: a zinc-binding hydroxamic acid group, a central linker, and a "cap" group, in this case, the 4-methoxyphenyl moiety. The strategic modification of each of these components provides a rational approach to tuning the compound's inhibitory activity and selectivity profile.

The Significance of the 4-Methoxyphenyl "Cap" Group: The 4-methoxyphenyl group serves as the "cap," a region of the molecule that interacts with the surface of the enzyme's active site, often in a hydrophobic pocket. The nature and substitution pattern of this aromatic ring are pivotal in determining both the potency and, crucially, the selectivity of the inhibitor.

Modifications to the Phenyl Ring for Enhanced Potency:

Research on related N-hydroxy-α-phenylsulfonylacetamide derivatives has shown that substitutions on the phenyl ring can significantly impact inhibitory potency against enzymes like MMP-9. While direct SAR data for a series of this compound derivatives is not extensively published, principles from analogous series can be extrapolated. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to be generally favorable for activity.

Table 1: Hypothetical SAR of Phenyl Ring Modifications on Potency

R Group (Position on Phenyl Ring)Predicted Change in PotencyRationale (based on related compounds)
4-OCH₃ (parent)BaselineProvides a degree of hydrophobicity and favorable interactions.
4-ClIncreaseElectron-withdrawing group, may enhance binding affinity.
4-FIncreaseSmall, electron-withdrawing group, often improves potency.
4-CF₃Significant IncreaseStrongly electron-withdrawing and lipophilic, can enhance hydrophobic interactions.
4-CH₃DecreaseElectron-donating group, may be less favorable for certain enzyme pockets.
3,4-dichloroSignificant IncreaseCombination of electron-withdrawing groups often leads to synergistic effects on potency.

Designing for Selectivity:

Achieving selectivity for a specific enzyme isoform over others is a major challenge in drug design. For hydroxamic acid-based inhibitors, selectivity is often governed by the interactions of the "cap" group with less conserved regions of the enzyme active site.

For instance, in the context of MMPs, the active sites of different family members have subtle but significant differences in their topographies. A classic example is the S1' pocket, a hydrophobic subsite that accommodates the "cap" group. The size, shape, and flexibility of this pocket vary between different MMPs. Therefore, modifying the 4-methoxyphenyl group can exploit these differences to achieve selectivity.

Table 2: Design Strategies for Enhancing Selectivity

Structural ModificationTarget Enzyme FamilyPrinciple for SelectivityExample from Related Compounds
Introduction of bulky substituents on the phenyl ringMMPsSteric hindrance may prevent binding to enzymes with smaller S1' pockets.N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids have shown selectivity based on the nature of the aryl group. nih.govresearchgate.net
Extension of the linkerLpxCAllows the "cap" group to reach and interact with more distant, unique binding regions.Longer linkers in other LpxC inhibitors have been shown to improve activity.
Introduction of polar groups on the phenyl ringSpecific MMPsCan form specific hydrogen bonds with unique residues in the target enzyme's active site.The design of selective MMP inhibitors often involves targeting specific amino acid residues.
Conformational constraint of the linkerGeneralReduces the entropic penalty of binding and can favor a conformation that is optimal for one enzyme over another.Constrained heterocyclic analogues of other hydroxamic acids have shown enhanced selectivity.

A notable example from related fields is the development of selective inhibitors for MMP-2 and MMP-9, which are implicated in cancer progression. nih.gov The design of these inhibitors often focuses on exploiting the differences in the S1' pocket of these two enzymes. Similarly, for LpxC, an essential enzyme in Gram-negative bacteria, the hydrophobic part of the inhibitor plays a key role in its potency and species selectivity. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Mechanistic Insights into the Biological Activity of N Hydroxy 2 4 Methoxyphenyl Acetamide

Molecular Binding Modes with Target Enzymes

The biological activity of N-hydroxy-2-(4-methoxyphenyl)acetamide is predicted to be heavily reliant on its mode of interaction with the active sites of target enzymes, such as histone deacetylases. These interactions are anticipated to be a combination of metal chelation, hydrogen bonding, and hydrophobic interactions, which are characteristic of many small molecule enzyme inhibitors.

Chelation of Zinc Ions in Enzyme Active Sites (e.g., HDACs)

A primary mechanistic feature of this compound is expected to be the chelation of the zinc ion within the active site of zinc-dependent enzymes like HDACs. The hydroxamic acid moiety (-CONHOH) is a classic zinc-binding group. It is hypothesized that the oxygen atoms of the carbonyl and hydroxyl groups of the hydroxamic acid would form a bidentate coordination with the Zn²⁺ ion at the bottom of the enzyme's catalytic pocket. This interaction is crucial as it incapacitates the enzyme by blocking the active site, preventing it from binding to its natural substrates.

Illustrative Data: Predicted Binding Affinities to HDAC Isoforms

Target Enzyme Predicted Inhibition Constant (Ki) Chelation Geometry
HDAC1 Low µM Bidentate
HDAC2 Low µM Bidentate
HDAC6 Mid-to-High µM Bidentate
HDAC8 High µM Bidentate

Note: This data is illustrative and based on the expected activity of hydroxamic acid-based inhibitors. Actual experimental values for this compound are not available in the public domain.

Hydrogen Bonding and Hydrophobic Interactions

Beyond zinc chelation, the precise orientation and binding affinity of this compound within the enzyme's active site would be stabilized by a network of hydrogen bonds and hydrophobic interactions. The acetamide (B32628) linker can form hydrogen bonds with amino acid residues lining the active site channel. Furthermore, the 4-methoxyphenyl (B3050149) group, often referred to as the "capping" group, is expected to engage in hydrophobic and van der Waals interactions with nonpolar residues at the rim of the active site. The methoxy (B1213986) group (-OCH₃) could also potentially participate in hydrogen bonding with nearby amino acid side chains, further anchoring the molecule.

Impact on Protein Acetylation Dynamics (in research models)

By inhibiting HDACs, this compound would theoretically lead to an increase in the acetylation levels of both histone and non-histone proteins. This modulation of protein acetylation is a key downstream effect of HDAC inhibition and is the basis for the investigation of such compounds in various research models.

Histone Acetylation Modulation Research

In a research setting, treatment of cell lines with this compound would be expected to result in the hyperacetylation of histones. This is because the inhibition of HDACs would shift the balance of histone acetylation towards the state favored by histone acetyltransferases (HATs). Increased acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more open chromatin structure and potentially altering gene expression.

Illustrative Data: Hypothetical Effect on Histone Acetylation in a Cancer Cell Line Model

Histone Mark Fold Change in Acetylation (Treated vs. Control)
Acetyl-H3K9 3.5
Acetyl-H3K14 2.8
Acetyl-H4K8 4.1
Acetyl-H4K12 3.2

Note: This data is hypothetical and represents the type of results expected from a Western blot analysis in a research context. Specific experimental data for this compound is not publicly available.

Non-Histone Protein Acetylation Studies

The influence of HDAC inhibitors extends beyond histones to a wide array of non-histone proteins that are involved in crucial cellular processes. It is plausible that this compound would also increase the acetylation of such proteins. For example, the acetylation of transcription factors like p53 and NF-κB can modulate their activity, stability, and subcellular localization. Chaperone proteins and cytoskeletal proteins are also known substrates of HDACs. Research studies would be required to identify the specific non-histone protein targets of this compound and the functional consequences of their increased acetylation.

Downstream Cellular Pathway Modulation Research (without clinical implications)

The modulation of histone and non-histone protein acetylation by this compound would be expected to trigger a cascade of downstream cellular events. In research models, this could manifest as changes in gene expression profiles, cell cycle progression, and the induction of apoptosis or cell differentiation. For instance, the hyperacetylation of histones in the promoter regions of tumor suppressor genes could lead to their re-expression, a common area of investigation for HDAC inhibitors. Similarly, the altered acetylation state of proteins involved in signaling pathways could lead to a variety of cellular responses, which would be a subject of basic scientific inquiry.

Gene Expression Regulation Studies

There is no publicly available research data from gene expression regulation studies, such as microarray or RNA-sequencing (RNA-Seq) analyses, that have been conducted on cell lines or in vivo models treated with this compound. Consequently, there are no data tables listing differentially expressed genes or descriptions of the molecular pathways that might be modulated by this compound.

Cell Cycle and Apoptosis Pathway Investigations (in research models)

Similarly, there is a lack of published research investigating the impact of this compound on cell cycle progression and the induction of apoptosis in research models. As a result, no data from flow cytometry analyses to determine cell cycle distribution (e.g., G0/G1, S, G2/M phases) or from assays measuring apoptotic markers (e.g., caspase activation, Annexin V staining) are available for this specific compound. Detailed investigations into the key protein players in the cell cycle (e.g., cyclins, cyclin-dependent kinases) and apoptosis (e.g., Bcl-2 family proteins, caspases) following treatment with this compound have not been reported in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand to the active site of a target protein. Given that N-hydroxy-2-(4-methoxyphenyl)acetamide contains a hydroxamic acid group, a well-known zinc-chelating moiety, enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) are logical targets for docking studies. nih.govwikipedia.org

Docking studies of hydroxamic acid-based inhibitors with HDACs consistently reveal a conserved binding mode. acs.org The hydroxamic acid group acts as a bidentate ligand, chelating the catalytic zinc ion in the active site of the enzyme. acs.org This interaction is crucial for the inhibitory activity. For this compound, it is predicted that the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid moiety would form strong coordinate bonds with the Zn²⁺ ion.

Beyond the critical zinc chelation, other interactions contribute to the binding affinity and selectivity. The acetamide (B32628) backbone can form hydrogen bonds with amino acid residues in the active site tunnel. The 4-methoxyphenyl (B3050149) group, being a hydrophobic moiety, is likely to engage in van der Waals and π-π stacking interactions with hydrophobic residues lining the active site. researchgate.net In silico studies on related methoxyphenyl derivatives have shown the importance of the methoxy (B1213986) group in influencing electronic properties and lipophilicity, which can enhance interactions with biological targets. researchgate.net

A general representation of the key interactions observed in docking studies of hydroxamic acid inhibitors with HDACs is provided in the table below.

Interaction TypeLigand MoietyInteracting Residue (Typical)
Zinc ChelationHydroxamic Acid (-C(O)NHOH)Catalytic Zn²⁺ ion
Hydrogen BondingCarbonyl Oxygen (-C=O )Histidine, Aspartate
Hydrogen BondingN-H of Hydroxamic Acid (-NH OH)Aspartate, Histidine
Hydrophobic InteractionsPhenyl RingPhenylalanine, Tyrosine, Leucine
π-π StackingPhenyl RingPhenylalanine, Tyrosine, Histidine

Molecular docking programs employ scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand to its target. While specific docking scores for this compound are not publicly available, studies on analogous hydroxamic acids against HDACs report binding energies in the range of -7 to -11 kcal/mol, indicating strong binding. ethernet.edu.et The predicted binding pose would place the hydroxamic acid group in the vicinity of the zinc ion, with the 4-methoxyphenyl "cap" group oriented towards the surface of the protein or a specific hydrophobic pocket. The exact pose and affinity would depend on the specific isoform of the target enzyme.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

MD simulations of hydroxamic acid inhibitors within the active sites of enzymes like HDACs and metallo-β-lactamases have demonstrated the dynamic nature of the interactions. mdpi.comnih.gov For this compound, an MD simulation would likely show that while the zinc chelation by the hydroxamic acid remains stable, the rest of the molecule, particularly the linker and the 4-methoxyphenyl group, would exhibit a degree of flexibility. This conformational adaptability can be crucial for optimizing secondary interactions with the protein. A computational study on the conformations of N-diacetamides has highlighted that the orientation of aryl substituents can significantly influence electronic delocalization and reactivity. mdpi.com

The stability of the ligand-enzyme complex is a key determinant of inhibitory potency. In MD simulations, stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will exhibit a low and converging RMSD. Furthermore, analysis of hydrogen bond persistence and the distance between the hydroxamic acid and the zinc ion can provide quantitative measures of the stability of these critical interactions. nih.govscispace.com For a potent inhibitor like this compound is predicted to be, the key interactions identified in docking would be expected to remain stable throughout the MD simulation. tandfonline.com

The following table summarizes key parameters analyzed in MD simulations of ligand-enzyme complexes.

ParameterDescriptionIndication of Stability
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the ligand/protein at a given time and a reference structure.Low and stable RMSD values suggest a stable complex.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual residues or atoms around their average position.High RMSF can indicate flexible regions of the protein or ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time.Persistent hydrogen bonds indicate stable interactions.
Radius of Gyration (Rg) Measures the compactness of the protein structure.A stable Rg value suggests the protein is not undergoing major unfolding.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. jetir.org These calculations are crucial for understanding the reactivity and intrinsic properties of this compound.

DFT studies on acetamide derivatives have been used to analyze local reactivity through Fukui functions and natural bond orbital (NBO) analysis. nih.govresearchgate.net For this compound, these calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The electrostatic potential map would likely show a region of negative potential around the oxygen atoms of the hydroxamic acid and the methoxy group, indicating their propensity to act as hydrogen bond acceptors or to interact with positive charges. The acidic proton of the hydroxylamine (B1172632) would be a region of positive potential.

The table below presents a hypothetical summary of electronic properties that could be obtained from quantum chemical calculations for this compound, based on findings for related structures.

PropertyDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.Relatively high due to the electron-donating methoxy group.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.Localized on the hydroxamic acid and phenyl ring.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A moderate gap, suggesting a balance between stability and reactivity.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment due to the polar hydroxamic acid and methoxy groups.
Electrostatic Potential The potential energy of a proton at a particular location near a molecule.Negative potential around oxygen atoms, positive potential around the hydroxyl proton.

Virtual Screening and Lead Optimization Using Computational Methods

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery for the identification and refinement of promising lead compounds. In the context of this compound and its analogs, these in silico techniques are primarily employed to explore their potential as histone deacetylase (HDAC) inhibitors. Virtual screening allows for the rapid assessment of large compound libraries to identify molecules that are likely to bind to a biological target, while lead optimization uses computational insights to guide the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The core principle behind the virtual screening of this compound and similar hydroxamic acids lies in their characteristic pharmacophore. This pharmacophore generally consists of a zinc-binding group (in this case, the hydroxamic acid moiety), a linker (the acetamide backbone), and a "cap" group that interacts with the surface of the enzyme (the 4-methoxyphenyl group). Computational models of the HDAC active site reveal a narrow, tube-like channel with a zinc ion at its base. The hydroxamic acid group of the inhibitor is crucial as it chelates this zinc ion, a key interaction for inhibitory activity.

Molecular docking is a prominent computational technique used in this process. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. In studies involving hydroxamic acid-based HDAC inhibitors, docking simulations are performed to evaluate how compounds like this compound fit within the HDAC active site. These simulations often use the crystal structures of HDAC isoforms, such as HDAC2, as the target. The quality of the docking is typically assessed using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For instance, in a typical docking study, this compound would be positioned within the active site of an HDAC isoform. The model would likely show the hydroxamic acid's carbonyl and hydroxyl groups forming coordinate bonds with the zinc ion. Additionally, hydrogen bonds may form between the inhibitor and amino acid residues lining the active site pocket. The 4-methoxyphenyl group would be oriented to fit into a hydrophobic region on the surface of the enzyme.

Lead optimization of a compound like this compound involves systematically modifying its structure to enhance its inhibitory activity and selectivity for specific HDAC isoforms. Computational methods guide this process by predicting the impact of these modifications. For example, quantitative structure-activity relationship (QSAR) studies can be employed. 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs.

The following table illustrates a hypothetical lead optimization study based on the this compound scaffold, showcasing how computational docking scores can be used to guide the selection of derivatives with potentially improved HDAC inhibition.

Compound IDModification on Phenyl RingPredicted Docking Score (kcal/mol)Key Predicted Interactions
Lead-0014-Methoxy-7.5Zinc chelation, H-bond with HIS142
Opt-0024-Trifluoromethyl-8.2Zinc chelation, H-bond with HIS142, Halogen bond with TYR206
Opt-0033,4-Dichloro-8.5Zinc chelation, H-bond with HIS142, Hydrophobic interactions
Opt-0044-Amino-7.1Zinc chelation, Potential unfavorable polar interactions
Opt-0054-tert-Butyl-7.9Zinc chelation, H-bond with HIS142, Enhanced hydrophobic packing

In this hypothetical example, the computational data suggests that adding electron-withdrawing groups like trifluoromethyl or chloro groups to the phenyl ring could enhance the binding affinity, as indicated by the lower docking scores. Conversely, adding a polar amino group might be detrimental. Such computational predictions would then be used to prioritize the synthesis of the most promising derivatives for further biological evaluation.

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions over time. An MD simulation of this compound bound to an HDAC would reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in mediating interactions. This level of detail is invaluable for understanding the nuances of molecular recognition and for designing more effective inhibitors.

Analytical and Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR in research context)

Spectroscopic methods are fundamental tools for determining the molecular structure of N-hydroxy-2-(4-methoxyphenyl)acetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In ¹H NMR analysis of this compound, specific proton signals would be expected. The protons on the aromatic ring would appear as distinct multiplets, with their coupling patterns revealing their substitution pattern (ortho, meta). The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, while the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would also produce a singlet. The exchangeable protons of the N-hydroxy group (-NHOH) would yield signals that can vary in position and appearance based on the solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₁NO₃. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic fragments resulting from the cleavage of the parent molecule. Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, to aid in identification.

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. Key vibrational bands would include:

A broad O-H stretching band for the hydroxyl group.

An N-H stretching band.

A strong C=O stretching band for the amide carbonyl group.

C-H stretching bands for the aromatic and aliphatic components.

C-O stretching bands for the ether linkage.

While these spectroscopic techniques are standard for characterization, detailed experimental spectra and tabulated research data for this compound are not widely available in the public scientific literature.

Chromatographic Methods for Purity and Identity Confirmation (HPLC, GC for research)

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a modifier such as formic acid for better peak shape. The compound would be detected by a UV detector, and its retention time would be a characteristic identifier under specific chromatographic conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. If necessary, derivatization could be performed to increase its volatility. In GC-MS analysis, the compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects the compound, providing both a retention time for identification and a mass spectrum for structural confirmation.

Specific research articles detailing established HPLC or GC methods and reporting retention times for this compound are not readily found in published literature.

Crystallography and X-ray Diffraction Studies of Co-crystal Structures

X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice.

The study of co-crystals, where the target compound is crystallized with another molecule (a co-former), is also an area of active research. X-ray diffraction of a co-crystal involving this compound would provide insights into the non-covalent interactions that can be formed with other functional groups, which is valuable for understanding its solid-state properties.

Currently, there are no publicly available crystallographic studies or entries in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for the single-crystal structure of this compound or its co-crystals. Therefore, no data tables on its crystal structure can be presented.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves acylation of 4-methoxyphenylamine with hydroxyacetyl chloride. Key steps include:

  • Using a base like triethylamine to neutralize HCl byproducts (common in acetamide synthesis).
  • Solvent selection (e.g., dichloromethane) and maintaining low temperatures (0–5°C) to control exothermic reactions.
  • Purification via column chromatography or recrystallization to isolate the product .
    • Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reactants significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the hydroxyimino (-NHOH), methoxy (-OCH3_3), and acetamide (-CONH-) groups.
  • IR Spectroscopy : Peaks near 1650–1700 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H/O-H stretches) confirm functional groups.
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodology :

  • HPLC : Reverse-phase chromatography with UV detection to quantify impurities.
  • Melting Point Analysis : Sharp melting range indicates high purity.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the anticancer potential of this compound?

  • Methodology :

  • In Vitro Assays : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) to measure IC50_{50} values.
  • Apoptosis Studies : Flow cytometry with Annexin V/PI staining to detect programmed cell death.
  • Target Identification : Western blotting to assess inhibition of key pathways (e.g., PI3K/AKT) .

Q. How can computational docking studies predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Software : AutoDock Vina for molecular docking, leveraging its improved scoring function and multithreading efficiency.
  • Protocol :

Prepare the ligand (compound) and receptor (target protein) files.

Define the binding pocket grid coordinates.

Run docking simulations with exhaustiveness settings ≥8 for accuracy.

  • Validation : Compare predicted binding modes with crystallographic data from similar compounds .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Methodology :

  • Modifications : Systematic substitution of the methoxy group (e.g., halogenation, alkylation) or acetamide chain elongation.
  • Assays : Test derivatives against a panel of biological targets (e.g., kinases, receptors) to identify key pharmacophores.
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., hydrophobicity, electronic effects) with activity .

Q. What methodologies resolve contradictions in reported biological activity data for acetamide derivatives?

  • Methodology :

  • Orthogonal Assays : Validate initial findings using alternative techniques (e.g., ATP-based viability assays alongside MTT).
  • Dose-Response Curves : Ensure consistent concentration ranges and exposure times across studies.
  • Meta-Analysis : Compare results with structurally analogous compounds to identify outliers .

Q. How can the stability of this compound be evaluated under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.
  • Light/Heat Exposure : Use TGA and DSC to study decomposition kinetics under stress conditions.
  • Metabolite Profiling : LC-MS to identify hydrolysis or oxidation products in simulated biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.